5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S2/c1-12-5-6-14(26-2)17-18(12)28-20(23-17)24(11-13-4-3-9-22-10-13)19(25)15-7-8-16(21)27-15/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYAHOPTKMPLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a synthetic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 429.94 g/mol. The structure incorporates a thiophene core and a benzo[d]thiazole moiety, which are known to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.94 g/mol |
| CAS Number | 899964-86-4 |
Antitumor Activity
Research indicates that compounds with similar structural features exhibit promising antitumor effects. The benzo[d]thiazole moiety is particularly noted for its ability to inhibit cancer cell proliferation. Studies have demonstrated that derivatives of this compound can effectively inhibit cyclooxygenase enzymes, which play a role in cancer progression and inflammation.
- Mechanism of Action : The compound's antitumor activity may be attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
- Case Studies : In vitro studies have shown IC50 values indicating significant cytotoxicity against various cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by its ability to modulate inflammatory pathways:
- Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
- Research Findings : Studies indicate that the compound can significantly lower levels of inflammatory cytokines in experimental models of inflammation.
Antimicrobial Activity
Preliminary evaluations suggest that this compound exhibits antimicrobial properties against various pathogens:
- Spectrum of Activity : Research has documented effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Potential Applications : This antimicrobial activity opens avenues for developing new antibiotics or adjunct therapies for infectious diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
- Functional Groups : The presence of the chloro group and methoxy substituents on the aromatic rings enhances the compound's lipophilicity and biological interactions.
- Molecular Modifications : Variations in the thiophene and benzo[d]thiazole moieties have been shown to impact the potency and selectivity of the compound against specific biological targets .
Comparison with Similar Compounds
Structural Analog: 5-Nitro-N-(4-(6-(Trifluoromethyl)Pyridin-3-yl)Thiazol-2-yl)Thiophene-2-Carboxamide (Compound 17)
Key Differences :
- Substituents: Compound 17 replaces the chloro group in the target molecule with a nitro (-NO₂) group and substitutes the benzothiazole ring with a simpler thiazole ring linked to a trifluoromethylpyridine group .
- Synthesis : Synthesized analogously to other nitrothiophene carboxamides, emphasizing the role of the nitro group in antibacterial activity .
- The trifluoromethylpyridine group may enhance membrane permeability .
The benzothiazole core (vs. thiazole in Compound 17) could improve binding affinity to eukaryotic enzymes or receptors due to increased aromatic surface area.
Thiazole and Thiadiazole Derivatives ()
Structural and Functional Insights :
- Core Modifications : Derivatives such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (Compound 3) and thiadiazoles (e.g., 7b, 11) feature variations in substituents (e.g., phenyl, hydrazinecarbothioamide) that influence anticancer activity .
- Activity Data :
| Compound | IC50 (HepG-2) | Key Substituents |
|---|---|---|
| 7b | 1.61 ± 1.92 μg/mL | Hydrazonoyl chloride derivatives |
| 11 | 1.98 ± 1.22 μg/mL | Propane hydrazonoyl chloride linkage |
These compounds demonstrate that electron-withdrawing groups (e.g., chloro, nitro) and heterocyclic extensions enhance cytotoxicity .
Comparison with Target Compound :
- The pyridin-3-ylmethyl group in the target compound may mimic the role of phenyl groups in derivatives like 7b, facilitating π-π stacking interactions with cellular targets.
- The methoxy and methyl groups on the benzothiazole ring could improve metabolic stability compared to simpler thiazoles, though this may trade off with reduced solubility.
Mechanistic and Structure-Activity Relationship (SAR) Trends
- Electrophilic Substituents : Nitro (Compound 17) and chloro groups (target compound) may act as electrophilic warheads, but nitro groups are more reactive, favoring antibacterial over anticancer applications .
- Heterocyclic Diversity : Benzothiazole cores (target compound) vs. thiazole/thiadiazole () influence target selectivity. Benzothiazoles are often associated with kinase inhibition or apoptosis induction in cancer cells .
- Solubility and Permeability : The trifluoromethyl group in Compound 17 enhances lipophilicity, while the methoxy group in the target compound may balance hydrophilicity for better tissue distribution.
Data Table: Comparative Overview
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the thiophene-2-carboxamide core. Key steps include:
- Coupling reactions : Introduce the benzo[d]thiazole and pyridinylmethyl moieties via nucleophilic substitution or Buchwald-Hartwig amination under reflux conditions (ethanol or acetonitrile, 70–100°C) .
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during heterocycle formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the final product .
Basic: How is structural characterization performed for this compound?
Answer:
- Spectroscopy :
- IR : Confirm C=O (1650–1700 cm⁻¹), C-S (600–700 cm⁻¹), and N-H (3200–3400 cm⁻¹) stretches .
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl/methoxy groups (δ 2.3–4.0 ppm). Assign multiplicity patterns to verify substitution positions .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., M⁺ at m/z 487.35) .
Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
Answer:
- 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons, especially in crowded aromatic regions .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
- Solvent optimization : Re-run spectra in deuterated DMSO or CDCl₃ to reduce signal broadening caused by hydrogen bonding .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Answer:
- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., Pd(OAc)₂ for coupling steps) to identify optimal conditions .
- In-line monitoring : Use flow chemistry with real-time UV/Vis or IR spectroscopy to track intermediate formation and adjust parameters dynamically .
- Controlled atmosphere : Conduct moisture-sensitive steps under nitrogen/argon to prevent hydrolysis of reactive intermediates (e.g., isothiocyanates) .
Advanced: How to assess bioactivity and target engagement for this compound?
Answer:
- Binding assays : Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for kinases or GPCRs .
- Cellular activity : Test in vitro cytotoxicity (IC₅₀) using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .
- SAR studies : Modify substituents (e.g., methoxy → ethoxy) to correlate structural changes with activity trends .
Advanced: How to address contradictory data in biological activity studies?
Answer:
- Meta-analysis : Compare results across cell lines (e.g., differing CYP450 expression) to identify metabolism-dependent effects .
- Counter-screening : Test against off-target proteins (e.g., hERG channels) to rule out nonspecific binding .
- Crystallography : Resolve X-ray structures of compound-protein complexes to validate binding modes (e.g., PDB deposition) .
Basic: What analytical techniques confirm purity?
Answer:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; aim for >95% purity .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (deviation <0.4%) .
Advanced: How to optimize solubility for in vivo studies?
Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt formation : Synthesize hydrochloride or mesylate salts via acid-base reactions in dichloromethane .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Advanced: What computational tools predict metabolic stability?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and half-life .
- MD simulations : Run molecular dynamics (e.g., GROMACS) to model liver microsome interactions and identify vulnerable sites .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Catalyst screening : Test Pd₂(dba)₃/Xantphos or CuI/1,10-phenanthroline for improved cross-coupling efficiency .
- Stoichiometry adjustment : Increase excess of pyridin-3-ylmethylamine (1.5–2.0 eq) to drive the reaction .
- Temperature control : Use microwave-assisted synthesis (100–120°C) to reduce reaction time and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
